molecular formula C18H19N3O3 B4164516 N-(5-nitro-2-pyrrolidin-1-ylphenyl)-2-phenylacetamide

N-(5-nitro-2-pyrrolidin-1-ylphenyl)-2-phenylacetamide

Cat. No.: B4164516
M. Wt: 325.4 g/mol
InChI Key: JJMBQTPLNPVTFC-UHFFFAOYSA-N
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Description

N-(5-nitro-2-pyrrolidin-1-ylphenyl)-2-phenylacetamide is a complex organic compound characterized by the presence of a nitro group, a pyrrolidine ring, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-nitro-2-pyrrolidin-1-ylphenyl)-2-phenylacetamide typically involves the nitration of a precursor compound followed by the introduction of the pyrrolidine ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration reactions followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-nitro-2-pyrrolidin-1-ylphenyl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenylacetamide moiety can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenylacetamide derivatives.

Scientific Research Applications

N-(5-nitro-2-pyrrolidin-1-ylphenyl)-2-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-nitro-2-pyrrolidin-1-ylphenyl)-2-phenylacetamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolidine ring can interact with biological macromolecules, potentially affecting their function. The phenylacetamide moiety can also contribute to the compound’s overall activity by influencing its binding affinity to target proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(5-nitro-2-pyrrolidin-1-ylphenyl)-2-phenylacetamide: shares similarities with other nitroaromatic compounds and pyrrolidine derivatives.

    N-[5-nitro-2-(1-pyrrolidinyl)phenyl]benzamide: Another compound with a similar structure but different functional groups.

Uniqueness

  • The combination of a nitro group, pyrrolidine ring, and phenylacetamide moiety in this compound makes it unique compared to other compounds. This unique structure contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(5-nitro-2-pyrrolidin-1-ylphenyl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c22-18(12-14-6-2-1-3-7-14)19-16-13-15(21(23)24)8-9-17(16)20-10-4-5-11-20/h1-3,6-9,13H,4-5,10-12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJMBQTPLNPVTFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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